molecular formula C15H5F5N4S B286944 3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286944
M. Wt: 368.3 g/mol
InChI Key: AODMNBQERXREIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted attention from the scientific community due to its potential applications in various fields. This compound has been found to exhibit interesting biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer progression. It has also been shown to have anti-inflammatory properties and may modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and specificity. This compound has been found to exhibit activity against cancer cells and microorganisms at low concentrations, making it a useful tool for studying these biological processes. However, one limitation is that the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is exploring its potential as a drug candidate for the treatment of cancer and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, research on the synthesis of this compound may lead to the development of new synthetic methods that are more efficient and scalable. Finally, investigations into the toxicity and safety of this compound are needed to evaluate its potential for clinical use.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-fluoroaniline and 2,3,4,5-tetrafluorobenzene with thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the target compound.

Scientific Research Applications

Research on 3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has primarily focused on its potential as a drug candidate. Studies have shown that this compound exhibits promising activity against certain types of cancer, such as breast cancer and lung cancer. It has also been found to possess antimicrobial and antifungal properties.

properties

Molecular Formula

C15H5F5N4S

Molecular Weight

368.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H5F5N4S/c16-7-3-1-2-6(4-7)13-21-22-15-24(13)23-14(25-15)8-5-9(17)11(19)12(20)10(8)18/h1-5H

InChI Key

AODMNBQERXREIM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F

Origin of Product

United States

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